[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride
Overview
Description
“[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” is a chemical compound with the CAS Number: 1269225-31-1 . It has a molecular weight of 197.67 . The IUPAC name for this compound is (5-methyl-1H-indazol-3-yl)methanamine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H . This indicates that the compound contains a 5-methyl-1H-indazol-3-yl group attached to a methylamine, and it is in the form of a hydrochloride salt .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results .Scientific Research Applications
Overview of Indazole Derivatives
Indazoles, including “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride,” are nitrogen-containing heterocyclic compounds composed of a pyrazole ring condensed with a benzene ring. Their structural diversity has led to a wide variety of biological activities, making them of significant pharmacological interest. Indazole derivatives have shown promising anticancer and anti-inflammatory activities. They have also found application in disorders involving protein kinases and neurodegeneration. This pharmacological importance is due to their potential therapeutic value, with specific derivatives being explored for novel drug development (Denya, Malan, & Joubert, 2018).
Interactions with Biogenic Amine Metabolism
Research into pharmacological agents altering biogenic amine metabolism, such as “this compound,” has provided insights into depression and the role of environmental and psychosocial factors in its onset. This research underscores the complexity of treating mood disorders and highlights the potential of certain compounds in modulating biogenic amine levels for therapeutic benefits (Kraemer & McKINNEY, 1979).
Application in Hydroaminomethylation
The compound has potential applications in the hydroaminomethylation (HAM) of oleochemicals, a process where amines are grafted onto alkyl chains of vegetable oils to produce a wide range of bio-based products. This method is significant for the synthesis of monomers in polymer chemistry and bio-based surface-active agents, demonstrating the compound's utility in industrial chemistry and materials science (Vanbésien, Nôtre, Monflier, & Hapiot, 2018).
Toxicity and Environmental Impact
While focusing on the applications of “this compound” in scientific research, it's crucial to consider the environmental fate and toxicity of chemical compounds. Understanding the degradation products and their impact is essential for assessing the ecological and health risks associated with the use of such chemicals (Munro et al., 1999).
Safety and Hazards
The safety information for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” indicates that it is classified under GHS07, with the signal word "Warning" . It is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The compound should be handled with appropriate personal protective equipment, and any dust formation should be avoided .
Future Directions
The future directions for “[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride” and related compounds could involve further exploration of their biological activities and potential applications in medicine . For example, some indazole derivatives have shown promise in treating diseases related to tau proteins and kinase-related diseases .
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It has been suggested that certain indazole derivatives can regulate the expression of cyp1a1 by activating the ahr pathway . This suggests that [(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride might interact with its targets and induce changes in their activity, leading to downstream effects.
Biochemical Pathways
Given the potential targets, it is likely that this compound affects pathways related to cell cycle regulation and volume regulation . The activation of the AHR pathway and the subsequent regulation of CYP1A1 expression could also be part of the affected biochemical pathways.
Result of Action
Certain indazole derivatives have shown antitumor activity against hep-g2 cells , suggesting that this compound might have similar effects.
properties
IUPAC Name |
(5-methyl-2H-indazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c1-6-2-3-8-7(4-6)9(5-10)12-11-8;/h2-4H,5,10H2,1H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGDUMVBMHPDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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